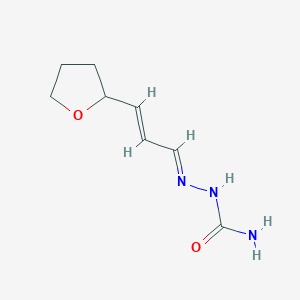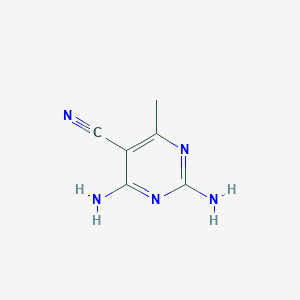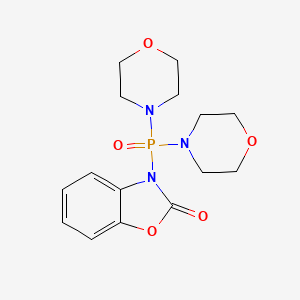
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole ring substituted with a phosphoryl group and morpholine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with phosphoryl chloride to form the benzoxazole ring. This intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the morpholinyl groups can enhance solubility and bioavailability. The benzoxazole ring can interact with aromatic residues in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Di(4-morpholinyl)phosphorothioyl)-2-propyl-2H-indazole: Similar structure but with a phosphorothioyl group instead of a phosphoryl group.
Tri(4-morpholinyl)phosphine oxide: Contains three morpholinyl groups attached to a phosphine oxide.
Uniqueness
3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a benzoxazole ring with a phosphoryl group and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
59349-95-0 |
|---|---|
Formule moléculaire |
C15H20N3O5P |
Poids moléculaire |
353.31 g/mol |
Nom IUPAC |
3-dimorpholin-4-ylphosphoryl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H20N3O5P/c19-15-18(13-3-1-2-4-14(13)23-15)24(20,16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4H,5-12H2 |
Clé InChI |
BCXLOPQVKZUHNL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1P(=O)(N2CCOCC2)N3C4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



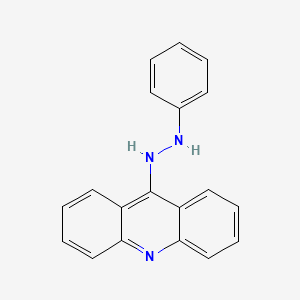
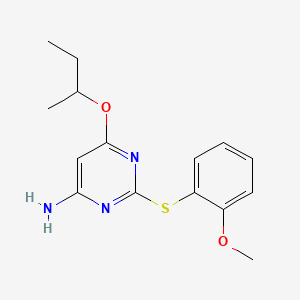
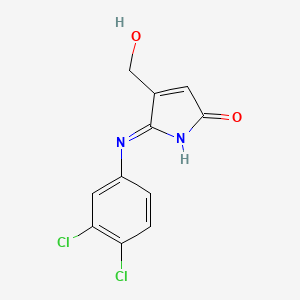
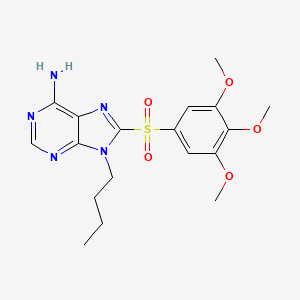
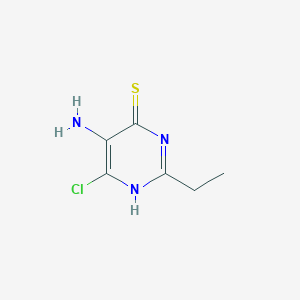
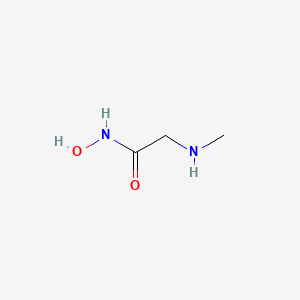
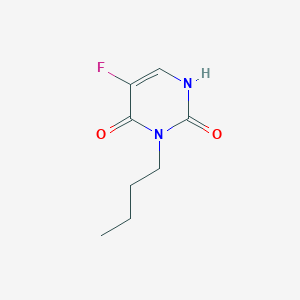
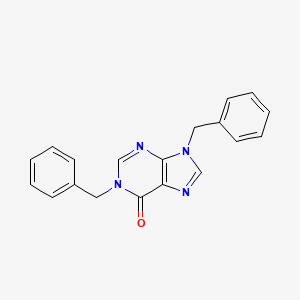
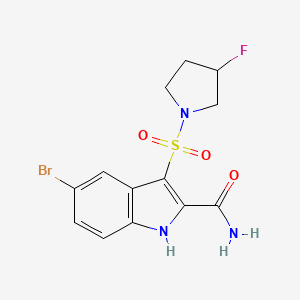
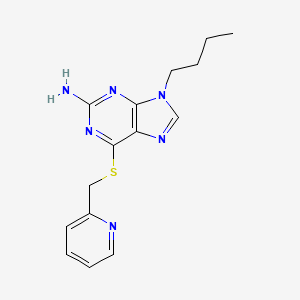
![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
